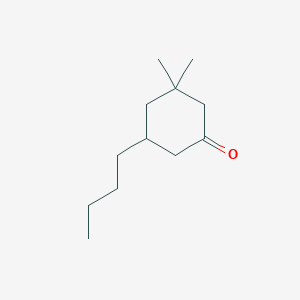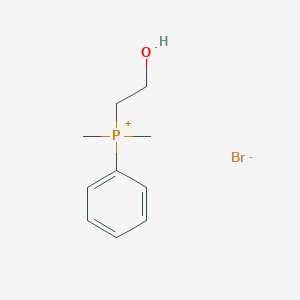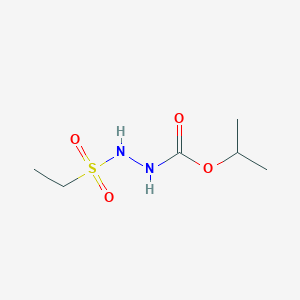
5-Butyl-3,3-dimethylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-3,3-dimethylcyclohexan-1-one is an organic compound belonging to the class of cyclohexanones Cyclohexanones are characterized by a six-membered ring containing a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3,3-dimethylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated monitoring ensures consistent quality and minimizes by-products.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids or esters, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone to an alcohol, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The butyl and dimethyl groups can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
5-Butyl-3,3-dimethylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying cyclohexanone derivatives.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as a precursor for more complex chemical compounds.
作用机制
The mechanism of action of 5-Butyl-3,3-dimethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The butyl and dimethyl substituents can affect the compound’s lipophilicity and membrane permeability, impacting its overall efficacy.
相似化合物的比较
3,3-Dimethylcyclohexanone: Lacks the butyl group, resulting in different chemical properties and applications.
5-Butylcyclohexanone:
Uniqueness: 5-Butyl-3,3-dimethylcyclohexan-1-one is unique due to the combination of butyl and dimethyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
59005-34-4 |
|---|---|
分子式 |
C12H22O |
分子量 |
182.30 g/mol |
IUPAC 名称 |
5-butyl-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H22O/c1-4-5-6-10-7-11(13)9-12(2,3)8-10/h10H,4-9H2,1-3H3 |
InChI 键 |
ASIOMLZOLVBKAC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CC(=O)CC(C1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)




![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)


![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)


